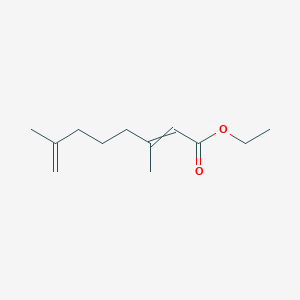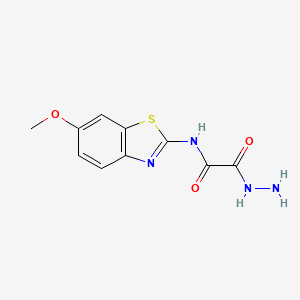
Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzothiazole ring, a methoxy group, and a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide typically involves the reaction of 6-methoxy-2-aminobenzothiazole with acetic anhydride, followed by the introduction of a hydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the hydrazide group, converting it into amines or other reduced forms.
Substitution: The benzothiazole ring can participate in substitution reactions, where various substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form covalent bonds with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazone
- Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, oxime
- Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, thiosemicarbazide
Uniqueness
Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the hydrazide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
108679-67-0 |
|---|---|
分子式 |
C10H10N4O3S |
分子量 |
266.28 g/mol |
IUPAC名 |
2-hydrazinyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxoacetamide |
InChI |
InChI=1S/C10H10N4O3S/c1-17-5-2-3-6-7(4-5)18-10(12-6)13-8(15)9(16)14-11/h2-4H,11H2,1H3,(H,14,16)(H,12,13,15) |
InChIキー |
ORWBKXCJMPGWCP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


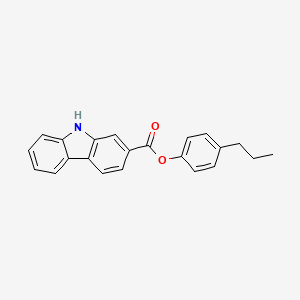
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
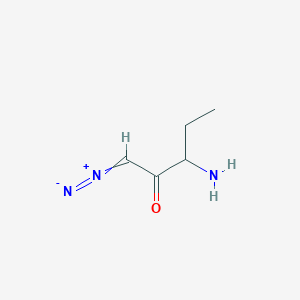
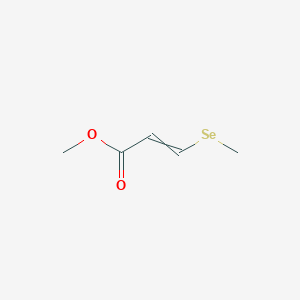
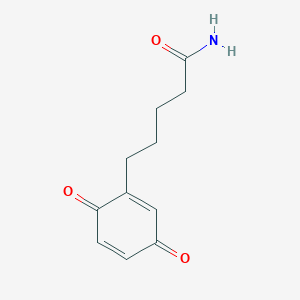
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
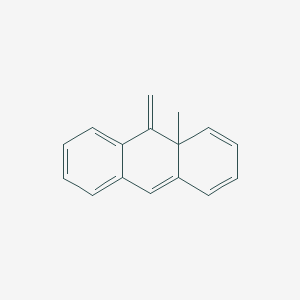
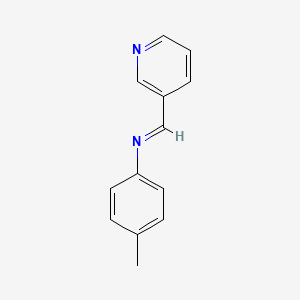
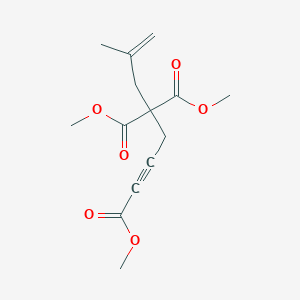
![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
